7-Bromo-4-chloro-1,6-naphthyridine
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Overview
Description
7-Bromo-4-chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a fused ring system with bromine and chlorine substituents, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-1,6-naphthyridine typically involves the bromination and chlorination of 1,6-naphthyridine derivatives. One common method includes the reaction of 4-chloro-1,6-naphthyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors. These methods ensure consistent product quality and efficient production rates. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with altered electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
7-Bromo-4-chloro-1,6-naphthyridine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a core structure for developing anticancer, antimicrobial, and antiviral agents.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents enhance its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity by forming stable complexes with the active site, leading to the disruption of essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-bromo-1,6-naphthyridine
- 7-Bromo-3-chloro-1,6-naphthyridine
- 1,6-Naphthyridine derivatives with different substituents
Uniqueness
7-Bromo-4-chloro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with enhanced biological activities and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C8H4BrClN2 |
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Molecular Weight |
243.49 g/mol |
IUPAC Name |
7-bromo-4-chloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-8-3-7-5(4-12-8)6(10)1-2-11-7/h1-4H |
InChI Key |
LLPNIPPUJPDWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(N=CC2=C1Cl)Br |
Origin of Product |
United States |
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